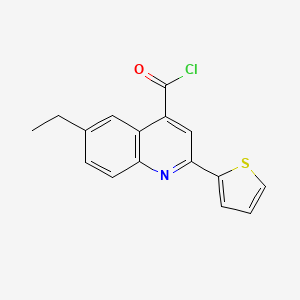

6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride

Description

BenchChem offers high-quality 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-ethyl-2-thiophen-2-ylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNOS/c1-2-10-5-6-13-11(8-10)12(16(17)19)9-14(18-13)15-4-3-7-20-15/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCCQQVZWYJFGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Reactivity Profile of Quinoline-4-Carbonyl Chlorides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-4-carbonyl chloride is a highly versatile and reactive chemical intermediate, pivotal in the synthesis of a vast array of biologically active compounds and functional materials. Its importance is particularly pronounced in medicinal chemistry, where the quinoline scaffold is a well-established pharmacophore found in numerous approved drugs.[1][2] This guide provides a comprehensive exploration of the synthesis, stability, and characteristic reactivity of quinoline-4-carbonyl chlorides. We will delve into the mechanistic underpinnings of its reactions with a variety of nucleophiles, including nitrogen, oxygen, and carbon-based reagents. Furthermore, this document offers field-proven experimental protocols and discusses the causality behind procedural choices, aiming to equip researchers with the practical knowledge required for the effective utilization of this powerful synthetic building block in drug discovery and development.

Introduction: The Significance of the Quinoline-4-Carbonyl Moiety

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of drugs with activities spanning antimalarial, anticancer, antibacterial, and antiviral applications.[1][2][3][4] The ability to readily introduce diverse functionalities onto this scaffold is paramount for developing new chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles. Quinoline-4-carbonyl chloride serves as a key electrophilic precursor, enabling the facile introduction of amide, ester, and ketone functionalities at the C4-position. These functional groups are instrumental in modulating a molecule's physicochemical properties and its interactions with biological targets. For instance, the quinoline-4-carboxamide group is a central feature in several potent antimalarial candidates.[3][5] This guide will systematically dissect the chemical behavior of this reactive intermediate to provide a robust framework for its application in synthesis.

Synthesis and Stability of Quinoline-4-Carbonyl Chlorides

Synthesis from Quinoline-4-Carboxylic Acids

The most direct and common route to quinoline-4-carbonyl chloride is the chlorination of the corresponding quinoline-4-carboxylic acid. This transformation is typically achieved using standard chlorinating agents.

-

Thionyl Chloride (SOCl₂): This is the most frequently employed reagent for this conversion. The reaction is often performed by heating the carboxylic acid in neat thionyl chloride, or with SOCl₂ in an inert solvent like toluene or dichloromethane (DCM). The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification by driving the reaction to completion and allowing for their easy removal.[6][7] The addition of a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the reaction by forming the highly reactive Vilsmeier reagent in situ.[6]

-

Oxalyl Chloride ((COCl)₂): An alternative to thionyl chloride, oxalyl chloride also works efficiently, often under milder conditions. Similar to thionyl chloride, it produces only gaseous byproducts (CO, CO₂, HCl). It is also typically used with a catalytic amount of DMF in an inert solvent.

The choice between these reagents often depends on the scale of the reaction and the presence of other sensitive functional groups on the quinoline ring.

Experimental Protocol: Synthesis of Quinoline-4-Carbonyl Chloride

Objective: To prepare quinoline-4-carbonyl chloride from quinoline-4-carboxylic acid using thionyl chloride.

Materials:

-

Quinoline-4-carboxylic acid (1.0 eq)

-

Thionyl chloride (SOCl₂) (5.0-10.0 eq, or as solvent)

-

N,N-Dimethylformamide (DMF) (catalytic, ~1-2 drops)

-

Anhydrous Toluene (optional, as solvent)

-

Round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (NaOH solution)

-

Magnetic stirrer and heating mantle

Procedure:

-

Setup: In a fume hood, add quinoline-4-carboxylic acid to a dry round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Carefully add thionyl chloride to the flask. If using a solvent, add anhydrous toluene first, followed by the dropwise addition of thionyl chloride. Add a catalytic amount of DMF.

-

Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). Reaction times are typically in the range of 2-6 hours.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). It is advisable to co-evaporate with an anhydrous solvent like toluene a few times to ensure all residual SOCl₂ is removed.

-

Product: The resulting solid or oil is the crude quinoline-4-carbonyl chloride, which is often used in the next step without further purification due to its reactivity.

Stability and Handling

Quinoline-4-carbonyl chlorides are highly reactive compounds and are particularly sensitive to moisture.

-

Hydrolysis: Exposure to water or atmospheric moisture will rapidly hydrolyze the acid chloride back to the corresponding carboxylic acid.[6] Therefore, all reactions and handling must be performed under anhydrous conditions (e.g., using dry glassware and inert atmosphere like nitrogen or argon).

-

Storage: For short-term use, the crude product can be kept under an inert atmosphere. For longer-term storage, it should be stored in a desiccator or a glovebox at low temperatures.

-

Thermal Stability: While generally stable at moderate temperatures used for their synthesis, prolonged heating or exposure to very high temperatures can lead to decomposition.

Reactivity Profile: Reactions with Nucleophiles

The reactivity of quinoline-4-carbonyl chloride is dominated by the electrophilicity of the carbonyl carbon, making it a prime target for nucleophilic acyl substitution.[8][9] The general mechanism involves the initial addition of a nucleophile to the carbonyl group to form a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond.[9][10][11]

Diagram: General Mechanism of Nucleophilic Acyl Substitution

Caption: A generalized workflow for the two-step addition-elimination mechanism.

Reactions with N-Nucleophiles

The reaction with amines to form amides is arguably the most common and significant transformation of quinoline-4-carbonyl chlorides, widely used in the synthesis of pharmaceuticals.[5]

-

Primary and Secondary Amines: These react readily to form secondary and tertiary amides, respectively. The reaction is typically carried out in an inert aprotic solvent (e.g., DCM, THF, or DMF) at temperatures ranging from 0 °C to room temperature. A base, such as triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine, is required to neutralize the HCl generated during the reaction.[12] The use of a base is crucial as the HCl can protonate the starting amine, rendering it non-nucleophilic.

-

Anilines: Aromatic amines are generally less nucleophilic than aliphatic amines. Consequently, the reaction may require slightly elevated temperatures or the use of a catalyst like 4-dimethylaminopyridine (DMAP) to proceed at a reasonable rate.

-

Hydrazines: React to form hydrazides, which are valuable intermediates for the synthesis of other heterocyclic systems.

| Nucleophile Type | Typical Conditions | Product | Causality Behind Choices |

| Primary/Secondary Aliphatic Amines | Amine (1.1 eq), TEA (1.5 eq), DCM, 0 °C to RT | Secondary/Tertiary Amide | DCM is a good inert solvent. TEA is a non-nucleophilic base to scavenge HCl. 0 °C is used to control the initial exothermic reaction. |

| Anilines | Aniline (1.1 eq), Pyridine (solvent/base), 60 °C | Anilide | Pyridine acts as both a base and a solvent. Higher temperature is needed due to the lower nucleophilicity of anilines. |

| Hindered Amines | Amine (1.2 eq), DMAP (0.1 eq), DIPEA (2.0 eq), DCM, RT | Amide | DMAP acts as a nucleophilic catalyst. DIPEA is a bulky, non-nucleophilic base that avoids side reactions with the acid chloride. |

Reactions with O-Nucleophiles

-

Alcohols and Phenols: Quinoline-4-carbonyl chlorides react with alcohols and phenols to furnish the corresponding esters.[7][13] These reactions are often slower than amidation and may require heating or the use of a catalyst. Pyridine is commonly used as both a solvent and a base. For less reactive or sterically hindered alcohols, the addition of DMAP is highly effective. The causality here is that DMAP acts as a superior acyl transfer agent by forming a highly reactive N-acylpyridinium intermediate.

-

Water: As mentioned, water acts as a nucleophile, leading to hydrolysis. This is typically an undesired side reaction, and strict anhydrous conditions are necessary to prevent it.[6]

Reactions with C-Nucleophiles (Friedel-Crafts Acylation)

While the quinoline ring itself is deactivated towards electrophilic attack, particularly the pyridine ring, quinoline-4-carbonyl chloride can be used as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic or heteroaromatic compounds.[14][15]

-

Mechanism: The reaction requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), which coordinates to the carbonyl oxygen and chloride, generating a highly electrophilic acylium ion (or a polarized complex).[16] This acylium ion is then attacked by the electron-rich aromatic ring.

-

Challenges: The nitrogen atom in the quinoline ring is basic and can coordinate with the Lewis acid catalyst.[14] This deactivates the catalyst and can complicate the reaction. Therefore, stoichiometric or even excess amounts of the Lewis acid are often required.[16] The reaction conditions must be carefully optimized to achieve good yields.

Diagram: Friedel-Crafts Acylation Workflow

Caption: Logical flow of the Lewis acid-catalyzed Friedel-Crafts acylation.

Applications in Drug Development

The synthetic accessibility of diverse derivatives from quinoline-4-carbonyl chloride has made it a cornerstone in the development of new therapeutic agents.

-

Antimalarials: The development of quinoline-4-carboxamides has led to the discovery of compounds with potent, multistage antimalarial activity, acting via novel mechanisms of action such as the inhibition of translation elongation factor 2 (PfEF2).[3][5]

-

Anticancer Agents: The 4-aminoquinoline scaffold, often accessed via derivatives of quinoline-4-carbonyl chloride, serves as a template for developing new cytotoxic agents against various cancer cell lines.[17]

-

Other Therapeutic Areas: The versatility of this intermediate has been leveraged in the synthesis of compounds with antibacterial, anti-inflammatory, and antihypertensive properties, highlighting its broad utility in medicinal chemistry.[18]

Conclusion

Quinoline-4-carbonyl chloride is a high-value synthetic intermediate characterized by its pronounced electrophilicity at the carbonyl carbon. Its reactivity is dominated by nucleophilic acyl substitution, providing efficient and direct access to a wide range of amides, esters, and ketones. A thorough understanding of its reactivity profile, coupled with careful control of reaction conditions, particularly the exclusion of moisture and the strategic use of bases and catalysts, is essential for its successful application. The continued exploration of the synthetic potential of quinoline-4-carbonyl chloride will undoubtedly continue to fuel innovation in drug discovery and materials science.

References

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

Duvelleroy, D., Perrio, C., Parisel, O., & Lasne, M. C. (2005). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(III) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 3(20), 3794–3804. [Link]

- Reyes-Melo, K., et al. (2024).

- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.

-

Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7860-7878. [Link]

-

Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline? Retrieved from [Link]

-

Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 17.S: Alcohols and Phenols (Summary). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]

- Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19.

-

Hori, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

- Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.

-

Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

-

Li, Y., et al. (2022). Application of Quinoline Ring in Structural Modification of Natural Products. Molecules, 27(15), 4936. [Link]

- Rajendran, S., et al. (n.d.). Synthesis of quinolines through intramolecular Friedel–Crafts acylation.

-

WJEC. (n.d.). 1.4 – Bonding 4.3 Alcohols and phenols. Retrieved from [Link]

-

Chad's Prep. (2021). 20.3 The Mechanisms of Nucleophilic Acyl Substitution. YouTube. Retrieved from [Link]

- ResearchGate. (n.d.). Standard synthesis of quinoline-2-carbonyl chloride (2) together with 4-chloroquinoline-2-carbonyl chloride (3).

- MDPI. (n.d.).

- Flychem Co., ltd. (2024). Common Quinoline Synthesis Reactions.

- ChemistryGuru. (2018). Must-Know Alcohol Reactions and Phenol Reactions: Organic Chemistry. YouTube.

- Physics & Maths Tutor. (n.d.). WJEC Chemistry A-level 4.3: Alcohols and Phenols.

- Ishikawa, T., et al. (2004). Intramolecular Catalytic Friedel−Crafts Reactions with Allenyl Cations for the Synthesis of Quinolines and Their Analogues. Organic Letters, 6(14), 2361–2364.

-

Solomon, V. R., et al. (2009). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Acta Pharmaceutica, 59(4), 461-471. [Link]

- Chad's Prep. (2018). 20.7 The Mechanisms of Nucleophilic Acyl Substitution. YouTube.

- Taylor & Francis Online. (n.d.). Nucleophilic acyl substitution – Knowledge and References.

- Kumar, A., et al. (2023). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. Results in Chemistry, 5, 100827.

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

- ACS Omega. (2019).

- Srikanth Kumar. (2020). QUINOLINE - Synthesis, Reactions and Medicinal uses. YouTube.

- The Journal of Organic Chemistry. (n.d.). Ahead of Print.

Sources

- 1. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 8-Methyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride | 1160254-01-2 | Benchchem [benchchem.com]

- 7. resource.download.wjec.co.uk [resource.download.wjec.co.uk]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

- 11. youtube.com [youtube.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. quora.com [quora.com]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 17. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

Navigating the Chemistry of 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride is a complex heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. Its trifunctional nature, incorporating a quinoline core, a thiophene moiety, and a reactive acyl chloride group, necessitates a thorough understanding of its chemical properties and associated hazards for safe and effective handling. This guide provides an in-depth analysis of this compound, moving beyond a standard Material Safety Data Sheet (MSDS) to offer practical insights into its reactivity, safe handling protocols, and emergency procedures. By understanding the "why" behind the safety recommendations, researchers can foster a proactive safety culture and mitigate risks in the laboratory.

Chemical Identity and Physicochemical Properties

While a comprehensive, experimentally verified dataset for 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride is not publicly available, its identity can be established through its structural components and available supplier information.

| Property | Value | Source |

| IUPAC Name | 6-ethyl-2-(thiophen-2-yl)quinoline-4-carbonyl chloride | AiFChem[1] |

| CAS Number | 1160257-14-6 | AiFChem[1] |

| Molecular Formula | C₁₆H₁₂ClNOS | AiFChem[1] |

| Molecular Weight | 301.80 g/mol | AiFChem[1] |

| Appearance | Inferred to be a solid at room temperature | Based on similar complex organic molecules |

| Solubility | Expected to be soluble in aprotic organic solvents (e.g., DCM, THF, DMF) and reactive with protic solvents (e.g., water, alcohols). | Inferred from the reactivity of the acyl chloride functional group. |

Hazard Identification and Risk Assessment: A Functional Group Approach

The Quinoline Core: Systemic and Chronic Health Hazards

The quinoline scaffold is a known structural alert in toxicology.[2][3] Quinolines can exhibit a range of adverse health effects:

-

Toxicity: Quinoline itself is toxic if swallowed and harmful in contact with skin.[2][4]

-

Irritation: It is known to cause skin and serious eye irritation.[2][4][5]

-

Carcinogenicity and Mutagenicity: Quinoline is suspected of causing genetic defects and may cause cancer.[2][3][4]

-

Organ-Specific Effects: High exposure can lead to headaches, nausea, dizziness, and potential liver damage.[5][6]

The Thiophene Moiety: A Generally Benign Contributor with Caveats

Thiophene itself is less hazardous than quinoline, primarily acting as an irritant. However, its presence in the molecule contributes to the overall lipophilicity, which may influence absorption and distribution in biological systems.

The Acyl Chloride: Acute Reactivity and Corrosivity

The acyl chloride functional group dictates the acute hazards of this compound. Acyl chlorides are highly reactive electrophiles that readily undergo hydrolysis.

-

Corrosivity: Contact with moisture, including humidity in the air or on skin and mucous membranes, will lead to the formation of hydrochloric acid (HCl), causing severe skin burns and eye damage.[7][8]

-

Inhalation Hazard: Inhalation of dust or vapors will cause severe irritation and corrosion to the respiratory tract.[7]

The following diagram illustrates the primary hazard contributions from each functional group:

Caption: Hazard contribution of functional groups.

Safe Handling and Engineering Controls

Given the highly reactive and potentially carcinogenic nature of this compound, stringent safety protocols are mandatory.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to prevent all routes of exposure.

| PPE Category | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves (double-gloving recommended). | Provides a barrier against skin contact. Double-gloving allows for the safe removal of the outer glove if contamination occurs. |

| Eye Protection | Chemical safety goggles and a full-face shield. | Protects against splashes to the eyes and face.[9] |

| Skin and Body | A flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents incidental skin contact. |

| Respiratory | A NIOSH-approved respirator with an organic vapor/acid gas cartridge. | Essential when handling the solid outside of a certified chemical fume hood. |

Engineering Controls

-

Chemical Fume Hood: All manipulations of 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride, including weighing and transfers, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

-

Inert Atmosphere: Due to its reactivity with moisture, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to maintain the integrity of the compound and prevent the formation of HCl gas.[11]

-

Safety Shower and Eyewash Station: These must be readily accessible and in good working order.[9]

Experimental Protocols and Workflow

The following workflow outlines the critical steps for safely incorporating this reagent into a chemical synthesis.

Caption: Safe handling workflow for reactive acyl chlorides.

Reaction Quenching and Decontamination

The high reactivity of acyl chlorides necessitates a controlled quenching procedure to neutralize any unreacted material.

Quenching Protocol

-

Cool the Reaction Mixture: Before quenching, cool the reaction vessel in an ice bath to dissipate the heat that will be generated.

-

Slow Addition of a Nucleophile: Slowly add a suitable nucleophile to the reaction mixture with vigorous stirring. Common quenching agents include:

-

Alcohols (e.g., isopropanol, methanol): Reacts to form a less reactive ester.[10]

-

Aqueous Base (e.g., saturated sodium bicarbonate): Neutralizes the acyl chloride and any HCl byproduct. This can be highly exothermic and should be done with extreme caution.

-

-

Monitor for Gas Evolution: Be aware of the potential for vigorous gas evolution (HCl) during quenching. Ensure adequate ventilation in the fume hood.

Decontamination of Glassware and Spills

-

Glassware: Contaminated glassware should be rinsed with an appropriate solvent (e.g., acetone) in the fume hood, and the rinsate collected as hazardous waste. The glassware can then be carefully immersed in a dilute aqueous base solution to neutralize any residual acyl chloride.

-

Spills: In the event of a small spill within the fume hood, cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully transfer the absorbent material to a designated waste container. The area should then be decontaminated with a basic solution.

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

| Exposure Route | First Aid Measures |

| Inhalation | Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do so. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |

Storage and Disposal

-

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and well-ventilated area away from moisture and incompatible materials such as strong oxidizing agents, bases, and protic solvents.[6][8]

-

Disposal: Dispose of unused material and contaminated waste in accordance with local, state, and federal regulations for hazardous chemical waste. All waste should be clearly labeled.

Conclusion

6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride is a valuable research chemical whose utility is matched by its potential hazards. A thorough understanding of the risks posed by the acyl chloride and quinoline functionalities is paramount for its safe handling. By adhering to the principles of proactive risk assessment, stringent engineering controls, appropriate personal protective equipment, and well-defined experimental protocols, researchers can confidently and safely explore the synthetic potential of this and other similarly reactive compounds.

References

- GHC Gerling, Holz & Co. Handels GmbH. (2024, June 6). Safety Data Sheet: Carbonyl Chloride.

- Chemos GmbH & Co. KG. (2019, April 11).

- Thermo Fisher Scientific. (2025, December 19).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7047, Quinoline. Retrieved from [Link]

- Biosynth. (2023, October 19).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 625807, 6-Chloro-2-(thiophen-2-yl)quinoline-4-carboxylic acid. Retrieved from [Link]

- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Quinoline.

- BASF. (n.d.).

- Sigma-Aldrich. (2025, November 6).

- Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.

- International Chemical Safety Cards. (n.d.). ICSC 0071 - QUINOLINE.

- Thermo Fisher Scientific. (2010, September 7).

- American Chemical Society. (2022, August 23). A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. ACS Chemical Health & Safety.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020, June 2). PubMed Central.

- Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionaliz

- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.

- Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).

- (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... (n.d.).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23635839, Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-YL)ethyl)amino)acetate hydrochloride. Retrieved from [Link]

Sources

- 1. 1160257-14-6 | 6-Ethyl-2-(thiophen-2-yl)quinoline-4-carbonyl chloride - AiFChem [aifchem.com]

- 2. chemos.de [chemos.de]

- 3. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]

- 6. nj.gov [nj.gov]

- 7. ghc.de [ghc.de]

- 8. biosynth.com [biosynth.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 11. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride in Medicinal Chemistry

Introduction: A Scaffold of Therapeutic Promise

6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride stands as a versatile scaffold for the development of novel therapeutic agents. Its core structure, a quinoline ring system, is a privileged motif in medicinal chemistry, found in a wide array of approved drugs with diverse biological activities, including anticancer and antimalarial properties[1][2]. The incorporation of a 2-thienyl group serves as a bioisosteric replacement for a phenyl ring, a common strategy to modulate physicochemical properties and potentially enhance biological activity[3]. The ethyl group at the 6-position can further influence the molecule's lipophilicity and interaction with biological targets. The highly reactive carbonyl chloride at the 4-position provides a convenient handle for the synthesis of a diverse library of carboxamide derivatives, making this compound an excellent starting point for structure-activity relationship (SAR) studies in drug discovery.

This guide provides detailed protocols for the synthesis of the precursor carboxylic acid, its conversion to the title acyl chloride, and the subsequent generation of an amide library. Furthermore, it outlines specific applications of the resulting derivatives in anticancer and antimalarial research, complete with mechanistic insights and detailed protocols for their biological evaluation.

Synthesis and Derivatization: Building a Chemical Library

The journey from readily available starting materials to a diverse library of 6-Ethyl-2-(2-thienyl)quinoline-4-carboxamides involves a three-step process. The foundational quinoline-4-carboxylic acid is constructed via the classic Pfitzinger reaction, followed by activation to the acyl chloride, and finally, coupling with a variety of amines.

Protocol 1: Synthesis of 6-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid

The Pfitzinger reaction provides a robust method for the synthesis of quinoline-4-carboxylic acids through the condensation of an isatin with a carbonyl compound containing an α-methylene group under basic conditions[3][4].

Reaction Scheme:

Materials:

-

6-Ethylisatin

-

1-(Thiophen-2-yl)ethan-1-one

-

Potassium hydroxide (KOH)

-

Ethanol (absolute)

-

Hydrochloric acid (HCl), concentrated

-

Distilled water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (3 equivalents) in absolute ethanol.

-

To the stirred solution, add 6-ethylisatin (1 equivalent).

-

Slowly add 1-(thiophen-2-yl)ethan-1-one (1.1 equivalents) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

-

Acidify the mixture to pH 3-4 with concentrated hydrochloric acid. A precipitate will form.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold distilled water, and dry under vacuum to yield the crude 6-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: Synthesis of 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride

The carboxylic acid is activated to the more reactive acyl chloride using a standard chlorinating agent like thionyl chloride[5].

Reaction Scheme:

Materials:

-

6-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

Toluene (anhydrous)

-

A catalytic amount of N,N-dimethylformamide (DMF)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Ethyl-2-(2-thienyl)quinoline-4-carboxylic acid (1 equivalent).

-

Suspend the acid in anhydrous toluene.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (2-3 equivalents) to the suspension at room temperature.

-

Heat the reaction mixture to reflux for 2-4 hours. The solid should dissolve as the reaction progresses.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

-

The resulting crude 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride is typically used in the next step without further purification.

Protocol 3: Synthesis of a 6-Ethyl-2-(2-thienyl)quinoline-4-carboxamide Library

The acyl chloride is a versatile intermediate for the synthesis of a wide range of amides by reacting it with various primary and secondary amines.

Reaction Scheme:

Materials:

-

6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride

-

A diverse set of primary and secondary amines (e.g., anilines, benzylamines, alkylamines, morpholine, piperidine)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

A non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the desired amine (1.1 equivalents) and the non-nucleophilic base (1.5 equivalents) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride (1 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) or by recrystallization.

Caption: Synthetic workflow for the generation of a quinoline-4-carboxamide library.

Application Note 1: Anticancer Drug Discovery

Rationale: The quinoline scaffold is a cornerstone in the development of anticancer agents[6][7][8][9]. Derivatives of quinoline-4-carboxamide have demonstrated potent cytotoxic activity against a range of cancer cell lines. The mechanism of action for some quinoline derivatives involves the induction of apoptosis and autophagy through the modulation of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway[10][11][12]. Inhibition of this pathway can lead to the de-repression of autophagy and the activation of apoptotic cascades, ultimately resulting in cancer cell death.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. In many cancers, this pathway is constitutively active, promoting uncontrolled cell division and inhibiting apoptosis. Quinoline derivatives can interfere with this pathway at various nodes. By inhibiting Akt or mTOR, these compounds can trigger a cascade of events that lead to the induction of autophagy, a cellular self-degradation process, and apoptosis, or programmed cell death.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Protocol 4: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[13][14][15].

Materials:

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

96-well plates

-

Test compounds (dissolved in DMSO to create stock solutions)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Representative Data:

| Compound Class | Cancer Cell Line | Representative IC₅₀ (µM) |

| Quinoline-4-carboxamide | PC-3 (Prostate) | 0.018 |

| Thiazolyl-indole-carboxamide | MCF-7 (Breast) | 5.04 - 18.67 |

| N-substituted 1H-indole-2-carboxamides | HCT-119 (Colon) | Varies |

Note: The IC₅₀ values presented are for structurally related compounds and serve as a general guide. The actual potency of derivatives of 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride must be determined experimentally.[3][5]

Application Note 2: Antimalarial Drug Discovery

Rationale: Quinoline-based compounds, such as chloroquine and mefloquine, have been mainstays in the treatment of malaria for decades[1][16][17][18]. However, the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarials with novel mechanisms of action. Quinoline-4-carboxamides have emerged as a promising class of antimalarial agents with activity against multiple life-cycle stages of the parasite[19][20][21][22].

Mechanism of Action: Inhibition of Plasmodium falciparum Translation Elongation Factor 2 (PfEF2)

A key mechanism of action for some novel quinoline-4-carboxamides is the inhibition of protein synthesis in the malaria parasite by targeting the translation elongation factor 2 (PfEF2)[19][21][22]. PfEF2 is essential for the translocation of the ribosome along the mRNA during protein synthesis. By binding to PfEF2, these compounds stall the ribosome, leading to a cessation of protein production and ultimately, parasite death. This target is distinct from those of many existing antimalarial drugs, making it a valuable approach to combat drug resistance.

Caption: Inhibition of protein synthesis in P. falciparum via PfEF2 targeting.

Protocol 5: In Vitro Antiplasmodial Activity Assay using SYBR Green I

The SYBR Green I-based fluorescence assay is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs[23][24][25][26][27]. The assay measures the proliferation of the parasite by quantifying the amount of parasitic DNA.

Materials:

-

Chloroquine-sensitive (e.g., 3D7) and/or chloroquine-resistant (e.g., Dd2, K1) strains of P. falciparum

-

Human O⁺ erythrocytes

-

Complete parasite medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

-

96-well microplates

-

Test compounds (dissolved in DMSO)

-

Lysis buffer (containing saponin, Triton X-100, EDTA, and Tris buffer)

-

SYBR Green I dye

-

Fluorescence plate reader

Procedure:

-

Parasite Culture Synchronization: Synchronize the parasite culture to the ring stage using methods such as sorbitol treatment.

-

Assay Setup: Prepare a parasite culture with 1% parasitemia and 2% hematocrit in complete medium.

-

Compound Plating: Add serial dilutions of the test compounds to the wells of a 96-well plate. Include wells with known antimalarial drugs (e.g., chloroquine, artemisinin) as positive controls and wells with DMSO as a vehicle control.

-

Parasite Addition: Add the parasite culture to each well.

-

Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with a mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

-

Cell Lysis and Staining: After incubation, add lysis buffer containing SYBR Green I to each well.

-

Incubation: Incubate the plates in the dark at room temperature for at least 1 hour.

-

Fluorescence Measurement: Measure the fluorescence using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Calculate the percentage of parasite growth inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Representative Data:

| Compound Class | P. falciparum Strain | Representative IC₅₀ (µM) |

| Quinoline-triazole hybrid | Drug-sensitive | 21.89 |

| Dioxoisoindoline-quinoline conjugate | Chloroquine-resistant (W2) | 0.097 |

| Quinoline-4-carboxamide | Drug-sensitive | 0.15 nM |

Note: The IC₅₀ values presented are for structurally related compounds and serve as a general guide. The actual potency of derivatives of 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride must be determined experimentally.[1][16][17]

References

-

Pfitzinger Quinoline Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2018). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (2025). Advanced Journal of Chemistry, Section A. Retrieved from [Link]

-

Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). Makara Journal of Science. Retrieved from [Link]

-

Recent Achievements in the Synthesis of Quinoline-4-Carboxylic Acid and its Derivatives. (2022). Journal Marocain de Chimie Hétérocyclique. Retrieved from [Link]

-

Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. (2017). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved from [Link]

-

Synthesis of 2-[2-(2-aminophenyl)ethyl]-6- R -quinnoline-4-carboxylic acids from 2-[2-(2-nitrophenyl)ethenyl]. (2010). Russian Journal of Organic Chemistry. Retrieved from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). Future Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Schematic diagram of the PI3K/AKT/mTOR and autophagy signal pathway. (n.d.). ResearchGate. Retrieved from [Link]

-

In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. (2019). Journal of Parasitology Research. Retrieved from [Link]

-

Comprehensive review on current developments of quinoline-based anticancer agents. (2021). Journal of the Indian Chemical Society. Retrieved from [Link]

-

A novel multiple-stage antimalarial agent that inhibits protein synthesis. (2015). Nature. Retrieved from [Link]

-

Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. (2022). Neuroquantology. Retrieved from [Link]

-

The PI3K/AKT/mTOR pathway regulates autophagy to induce apoptosis of alveolar epithelial cells in chronic obstructive pulmonary disease caused by PM2.5 particulate matter. (2020). Journal of Thoracic Disease. Retrieved from [Link]

-

Selected quinoline derivatives with anti-malarial activity. (n.d.). ResearchGate. Retrieved from [Link]

-

P.falciparum drug sensitivity assay using SYBR® Green I V1.0. (n.d.). Clinical Module. Retrieved from [Link]

-

MTT Cell Assay Protocol. (n.d.). Checkpoint lab/protocols. Retrieved from [Link]

-

Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. (2016). Molecules. Retrieved from [Link]

-

The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (2021). International Journal of Molecular Sciences. Retrieved from [Link]

-

A novel multiple-stage antimalarial agent that inhibits protein synthesis. (2015). Medicines for Malaria Venture. Retrieved from [Link]

-

Differential effects of translation inhibitors on Plasmodium berghei liver stage parasites. (2024). Life Science Alliance. Retrieved from [Link]

-

Induction of Apoptosis and Effect on the FAK/AKT/mTOR Signal Pathway by Evodiamine in Gastric Cancer Cells. (2022). Molecules. Retrieved from [Link]

-

Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (2021). Journal of the Iranian Chemical Society. Retrieved from [Link]

-

Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

In vitro antiplasmodial and anticancer analyses of endophytic fungal extracts isolated from selected Nigerian medicinal plants. (2024). Scientific Reports. Retrieved from [Link]

-

What are PfeEF2 inhibitors and how do they work?. (2024). Patsnap Synapse. Retrieved from [Link]

-

Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

-

Review on recent development of quinoline for anticancer activities. (2021). Journal of Receptors and Signal Transduction. Retrieved from [Link]

-

The mTOR–Autophagy Axis and the Control of Metabolism. (2021). Frontiers in Cell and Developmental Biology. Retrieved from [Link]

-

A SYBR Green 1-based in vitro test of susceptibility of Ghanaian Plasmodium falciparum clinical isolates to a panel of anti-malarial drugs. (2014). Malaria Journal. Retrieved from [Link]

-

A novel multiple-stage antimalarial agent that inhibits protein synthesis. (2015). ResearchGate. Retrieved from [Link]

-

Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. (2017). ResearchGate. Retrieved from [Link]

-

Antiplasmodial activity of natural products. (n.d.). Gupea. Retrieved from [Link]

-

Quinoline-Based Hybrid Compounds with Antimalarial Activity. (2019). Molecules. Retrieved from [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 5. ajchem-a.com [ajchem-a.com]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. neuroquantology.com [neuroquantology.com]

- 8. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. The PI3K/AKT/mTOR pathway regulates autophagy to induce apoptosis of alveolar epithelial cells in chronic obstructive pulmonary disease caused by PM2.5 particulate matter - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. atcc.org [atcc.org]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. A novel multiple-stage antimalarial agent that inhibits protein synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. A novel multiple-stage antimalarial agent that inhibits protein synthesis | Medicines for Malaria Venture [mmv.org]

- 22. researchgate.net [researchgate.net]

- 23. In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]

- 24. iddo.org [iddo.org]

- 25. media.malariaworld.org [media.malariaworld.org]

- 26. researchgate.net [researchgate.net]

- 27. Making sure you're not a bot! [gupea.ub.gu.se]

Application Notes and Protocols: Thienyl-Quinolines as Potent Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pursuit of Kinase-Targeted Therapeutics

Protein kinases are fundamental regulators of cellular signaling, governing processes such as growth, proliferation, differentiation, and survival.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most critical classes of drug targets. The quinoline scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of several FDA-approved kinase inhibitors.[3] This guide focuses on a promising subclass: thienyl-quinolines . The strategic incorporation of a thienyl (thiophene) ring onto the quinoline core has led to the development of potent and selective inhibitors against key oncogenic kinases, including Src family kinases and Vascular Endothelial Growth Factor Receptor (VEGFR).[4][5]

This document provides a comprehensive overview of the rationale, synthesis, and evaluation of thienyl-quinolines as kinase inhibitors, complete with detailed experimental protocols to empower researchers in this dynamic field.

The Thienyl-Quinoline Scaffold: Rationale, Synthesis, and Structure-Activity Relationship (SAR)

The design of thienyl-quinoline inhibitors is a prime example of strategic molecular hybridization. The quinoline core provides a robust anchor within the ATP-binding pocket of kinases, while the appended thienyl ring offers a versatile point for modification to enhance potency and modulate physicochemical properties.

Design Rationale: The 4-anilino-3-quinolinecarbonitrile core has been established as a potent inhibitor scaffold for kinases like Src.[6][7] The addition of a heterocyclic ring, such as thiophene, at the C-7 position allows for the introduction of various substituents. Studies have shown that adding water-solubilizing groups to the thiophene ring can lead to potent inhibition of Src kinase activity.[4] This modularity is key to optimizing the structure-activity relationship (SAR), balancing enzymatic inhibition with cellular activity and pharmacokinetic properties.[3][7]

Protocol 1.1: Representative Synthesis of a 4-Anilino-7-thienyl-3-quinolinecarbonitrile

This protocol outlines a general, multi-step synthesis adapted from established methodologies, such as those involving palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling).[8]

Workflow Overview:

Caption: Synthetic workflow for a thienyl-quinoline inhibitor.

Materials:

-

4-Chloro-7-iodoquinoline-3-carbonitrile

-

Thiophene-2-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium carbonate (Na₂CO₃)

-

1,4-Dioxane and Water (solvent)

-

Substituted aniline (e.g., 2,4-dichloro-5-methoxyaniline)

-

Isopropanol (solvent)

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)

-

Silica gel for column chromatography

Step-by-Step Procedure:

-

Suzuki Coupling (Thienyl Moiety Introduction): a. To a round-bottom flask, add 4-chloro-7-iodoquinoline-3-carbonitrile (1 eq.), thiophene-2-boronic acid (1.2 eq.), and sodium carbonate (3 eq.). b. Purge the flask with an inert gas (N₂ or Ar) for 10-15 minutes. c. Add degassed 1,4-dioxane and water (e.g., 4:1 ratio). d. Add the catalyst system: Palladium(II) acetate (0.05 eq.) and triphenylphosphine (0.1 eq.). e. Heat the reaction mixture to reflux (e.g., 90-100 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours). f. Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by silica gel column chromatography to yield 4-chloro-7-(thiophen-2-yl)quinoline-3-carbonitrile.

-

Nucleophilic Aromatic Substitution (Aniline Moiety Introduction): a. In a separate flask, dissolve the intermediate from step 1h (1 eq.) and the desired substituted aniline (1.1 eq.) in isopropanol. b. Heat the mixture to reflux (e.g., 80-85 °C) for 6-18 hours. Monitor the reaction progress by TLC or LC-MS. c. Upon completion, cool the reaction mixture. The product may precipitate out. If so, collect the solid by filtration. d. If no precipitate forms, concentrate the solvent and purify the residue by column chromatography or recrystallization. e. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Mechanism of Action: Targeting Key Signaling Pathways

Thienyl-quinolines, like most kinase inhibitors, function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrate proteins and thereby blocking the signal transduction cascade.

Key Kinase Targets:

-

Src Family Kinases (SFKs): Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways controlling cell proliferation, migration, and angiogenesis.[1][6] Its overexpression or constitutive activation is linked to tumor malignancy.[6][9] Thienyl-quinolines have demonstrated potent, low-nanomolar inhibition of Src kinase.[4]

-

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][10] Inhibition of VEGFR-2 signaling is a clinically validated anti-cancer strategy.

Signaling Pathway Visualization:

Sources

- 1. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Src Kinases - Creative BioMart [creativebiomart.net]

- 3. Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of Src kinase activity by 4-anilino-7-thienyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and inhibition of Src kinase activity by 7-ethenyl and 7-ethynyl-4-anilino-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Src family kinase - Wikipedia [en.wikipedia.org]

- 10. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]

Application Notes and Protocols for 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride: A Covalent Chemical Probe for Target Discovery

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Quinoline-Based Covalent Probe

The quinoline scaffold is a privileged structure in medicinal chemistry and chemical biology, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The compound 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride belongs to this versatile class of molecules. Its defining feature is the highly reactive carbonyl chloride group at the 4-position of the quinoline ring. This functional group designates the molecule as a potential covalent chemical probe, capable of forming stable, irreversible bonds with nucleophilic residues on proteins.[4]

Chemical probes are essential tools for elucidating the biological functions of proteins and validating new drug targets.[5] Covalent probes, in particular, offer distinct advantages for target identification and validation due to the stability of the probe-protein complex, which facilitates downstream analysis.[6][7] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to characterize and utilize 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride as a novel chemical probe for discovering and validating its protein targets.

The protocols outlined herein are designed to be self-validating, emphasizing the importance of rigorous experimental design and the inclusion of appropriate controls. By following these guidelines, researchers can confidently explore the biological landscape targeted by this promising quinoline derivative.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a chemical probe is fundamental to its effective application. Below is a summary of the key properties of 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride.

| Property | Value | Source |

| CAS Number | 1160257-14-6 | AiFChem |

| Molecular Formula | C₁₆H₁₂ClNOS | AiFChem |

| Molecular Weight | 301.80 g/mol | AiFChem |

| IUPAC Name | 6-ethyl-2-(thiophen-2-yl)quinoline-4-carbonyl chloride | AiFChem |

| Appearance | Expected to be a solid | General Knowledge |

| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | General Knowledge |

| Reactivity | The carbonyl chloride is a reactive electrophile that will react with nucleophiles. It is sensitive to moisture and protic solvents. | General Knowledge |

Proposed Mechanism of Action: Covalent Modification of Nucleophilic Residues

The primary mechanism of action for 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride as a chemical probe is its function as an acylating agent.[4] The electrophilic carbonyl chloride will readily react with nucleophilic amino acid residues on proteins, such as the thiol group of cysteine, the amine group of lysine, or the hydroxyl group of serine and threonine, forming a stable covalent bond. This irreversible interaction allows for the specific and permanent labeling of target proteins.

Caption: Workflow for in vitro target engagement.

Protocol 3: Cellular Target Engagement and Phenotypic Assays

Objective: To determine if the probe can engage its target(s) in a cellular context and elicit a biological response.

Materials:

-

Cell line of interest

-

Cell culture medium and reagents

-

6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride

-

Reagents for a relevant phenotypic assay (e.g., cell viability assay, cytokine secretion assay)

Procedure:

-

Cell Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of the probe for a defined period (e.g., 24, 48, 72 hours). Include a DMSO control.

-

-

Phenotypic Analysis:

-

Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to assess cytotoxicity.

-

Based on the known activities of quinoline derivatives, other relevant assays could include measuring the inhibition of cell proliferation or migration, or assessing the modulation of specific signaling pathways (e.g., EGFR signaling). [8][9]3. Cellular Target Engagement:

-

After treating cells with the probe, harvest the cells and prepare lysates.

-

Analyze the lysates by SDS-PAGE and Western blotting for a suspected target to confirm engagement in the cellular environment.

-

Protocol 4: Target Identification using Chemical Proteomics

Objective: To identify the protein targets of the probe on a proteome-wide scale. [10] Materials:

-

A version of the probe functionalized with a biotin or alkyne tag.

-

Cell lysate

-

Streptavidin beads (for biotin-tagged probes) or azide-functionalized beads and click chemistry reagents (for alkyne-tagged probes)

-

Mass spectrometry facility

Procedure:

-

Probe Synthesis: Synthesize a version of 6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride that includes a linker and a tag (biotin or alkyne) for affinity purification.

-

Proteome Labeling: Incubate the tagged probe with cell lysate. Include a competition experiment where the lysate is pre-incubated with an excess of the untagged probe to identify specific binders.

-

Affinity Purification:

-

For biotin-tagged probes: Use streptavidin beads to pull down the probe-protein complexes.

-

For alkyne-tagged probes: Perform a click reaction with an azide-biotin tag, followed by streptavidin pulldown.

-

-

On-Bead Digestion: Wash the beads extensively to remove non-specific binders. Digest the captured proteins with trypsin.

-

LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

-

Data Analysis: Compare the proteins identified in the tagged probe sample with those from the competition control and a no-probe control. Proteins that are significantly enriched in the tagged probe sample and depleted in the competition sample are considered high-confidence targets.

Caption: Chemical proteomics workflow for target identification.

Data Interpretation and Troubleshooting

-

High Background in Pulldown Experiments: This may be due to non-specific binding of proteins to the beads or the probe. Increase the number and stringency of washes. The inclusion of a mild detergent (e.g., 0.1% SDS) in the wash buffers can be beneficial.

-

No Phenotypic Effect: The probe may not be cell-permeable, or the target may not be essential for the phenotype being measured. Assess cell permeability using techniques like fluorescence microscopy if a fluorescent version of the probe is available. [11]* Multiple Potential Targets: It is common for chemical probes to have multiple targets. [5]Target validation experiments, such as genetic knockdown or knockout of the identified targets, are crucial to confirm which target is responsible for the observed phenotype.

Conclusion and Future Directions

6-Ethyl-2-(2-thienyl)quinoline-4-carbonyl chloride is a promising candidate for development as a covalent chemical probe. Its reactive carbonyl chloride group, coupled with the biologically active quinoline scaffold, provides a strong foundation for exploring novel protein targets and biological pathways. The protocols detailed in this guide offer a systematic approach to characterizing this probe and identifying its cellular targets. Successful application of these methods will not only illuminate the mechanism of action of this specific compound but also has the potential to uncover new targets for therapeutic intervention. Further derivatization of the quinoline core could lead to the development of more potent and selective probes, expanding the chemical biology toolbox for drug discovery.

References

-

Al-As'ad, R. M., et al. (2025). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. ResearchGate. [Link]

-

Amerigo Scientific. 6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride. [Link]

-

Arrowsmith, C. H., et al. (2015). The promise and peril of chemical probes. Nature Chemical Biology, 11(8), 536–541. [Link]

-

Barańska, M., et al. (2017). Quinoline Fluorescent Probes for Zinc - from Diagnostic to Therapeutic Molecules in Treating Neurodegenerative Diseases. Current Medicinal Chemistry, 24(33), 3664–3688. [Link]

-

El-Sayed, N. N. E., et al. (2021). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. RSC Advances, 11(54), 34229–34244. [Link]

-

Hartung, I. V., et al. (2020). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 63(21), 12373–12395. [Link]

-

Chemical Probes Portal. Covalent Inhibitor Criteria. [Link]

-

Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. [Link]

-

Singh, J., & Mishra, S. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Current Organic & Inorganic Chemistry, 2(3). [Link]

-

Kumar, S., et al. (2020). Synthesis of Quinoline-Thiazole Compound (Ethyle 2-Chloroquinoline-3-yl) Methylene amino). International Journal of Trend in Scientific Research and Development, 4(5), 1238-1242. [Link]

-

Reddy, T. R., et al. (2018). “One‐step” synthesis of designed quinoline probes. ChemistrySelect, 3(42), 11847-11850. [Link]

-

Wang, Z., et al. (2022). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. JACS Au, 2(1), 4-22. [Link]

-

National Center for Biotechnology Information. (2021). Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. [Link]

-

Zhang, X., et al. (2022). Application of PROTACs in target identification and validation. Signal Transduction and Targeted Therapy, 7(1), 1-3. [Link]

-

ResearchGate. (2015). Biological Activities of Quinoline Derivatives. [Link]

-

Hussein, M. S. (2021). Synthesis new derivatives of quinoline and study the biological activity for some of them. Kudos. [Link]

-

Open Targets. (2018). Probing your next target? Chemical Probes feature in Open Targets. [Link]

-

Fujimoto, H., et al. (2012). Catalytic Enantioselective Allylation of Carbonyl Compounds and Imines. Accounts of Chemical Research, 45(4), 575–585. [Link]

-

Parker, C. G., & Cravatt, B. F. (2015). Reactive chemistry for covalent probe and therapeutic development. Annual review of pharmacology and toxicology, 55, 369–391. [Link]

-

MtoZ Biolabs. Target Identification Services. [Link]

-

Target 2035. (2021). Covalent ligand discovery for chemical probes to challenging targets. [Link]

-

Organic Chemistry Portal. Synthesis of quinolines. [Link]

-

Kumar, A., et al. (2019). Synthesis, characterization and biological application of 5-quinoline 1,3,5-trisubstituted pyrazole based platinum(ii) complexes. RSC Advances, 9(4), 2095–2108. [Link]

-

Technical Disclosure Commons. (2021). Process for the preparation of (S)-2-(2-(benzofuran-6-carbonyl)-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido). [Link]

-

Musso, L., et al. (2019). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 24(21), 3847. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Ethyl-2-(5-ethyl-2-thienyl)quinoline-4-carbonyl chloride | 1160257-18-0 | Benchchem [benchchem.com]

- 5. Target Identification Using Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Covalent Inhibitor Criteria | Chemical Probes Portal [chemicalprobes.org]

- 8. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. drughunter.com [drughunter.com]

- 11. crimsonpublishers.com [crimsonpublishers.com]

Application Notes & Protocols: A Step-by-Step Guide for Coupling Reactions Involving Acyl Chlorides

Abstract

Acyl chlorides are highly reactive carboxylic acid derivatives that serve as powerful electrophilic partners in a multitude of coupling reactions. Their heightened reactivity, stemming from the electron-withdrawing nature of the chlorine atom, makes them indispensable building blocks in organic synthesis, particularly in the construction of ketones, esters, amides, and complex molecular scaffolds. This guide provides researchers, scientists, and drug development professionals with a detailed, step-by-step framework for performing various coupling reactions involving acyl chlorides. We will delve into the mechanistic underpinnings of these transformations, from classic nucleophilic acyl substitutions to modern palladium-catalyzed cross-coupling reactions, offering field-proven insights and robust protocols to ensure experimental success.

The Foundational Chemistry of Acyl Chlorides

The utility of acyl chlorides in coupling reactions is fundamentally tied to the electronic properties of the acyl chloride group (-COCl). The carbon atom of the carbonyl group is highly electrophilic, being bonded to two electron-withdrawing atoms: oxygen and chlorine. This makes it an excellent target for nucleophilic attack.

Reactions of acyl chlorides can be broadly categorized into two main pathways:

-

Nucleophilic Acyl Substitution: This is a two-stage addition-elimination mechanism where a nucleophile attacks the carbonyl carbon, followed by the expulsion of the chloride leaving group.[1][2] This pathway is characteristic of reactions with heteroatom nucleophiles like amines and alcohols.

-

Palladium-Catalyzed Cross-Coupling: In these reactions, a palladium catalyst facilitates the coupling of the acyl group with an organometallic reagent. The general cycle involves oxidative addition of the acyl chloride to a Pd(0) complex, followed by transmetalation with the organometallic partner and reductive elimination to yield the ketone product and regenerate the catalyst.[3][4]

Below is a generalized workflow for employing acyl chlorides in synthesis.

Caption: General workflow from carboxylic acid to coupled product.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[5][6] Acyl chlorides are excellent electrophiles for these transformations, readily undergoing oxidative addition to Pd(0) catalysts.[3]

Caption: General catalytic cycle for palladium-catalyzed acyl cross-coupling.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron reagent (typically a boronic acid) with an organic halide.[7] The acylative variant provides a powerful route to synthesize ketones.[5][6][7] Key advantages include the wide availability and stability of boronic acids and the generally mild reaction conditions.[5][6]

Causality Behind Experimental Choices:

-

Catalyst: Palladium complexes with phosphine ligands (e.g., Pd(PPh₃)₄) are common. The choice of ligand is crucial for stabilizing the palladium center and facilitating the catalytic cycle.[7]

-

Base: A base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[8][9]

-

Solvent: Anhydrous solvents like toluene or THF are often used, as the presence of water can be detrimental to standard Suzuki couplings, though some protocols have been developed for aqueous media.[7][8]

Protocol: Synthesis of an Aryl Ketone via Acyl Suzuki Coupling

-

Reaction Setup: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add the arylboronic acid (1.2 equivalents), base (e.g., K₂CO₃, 2.0 equivalents), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Solvent Addition: Add anhydrous solvent (e.g., toluene, ~0.1 M concentration relative to the limiting reagent) via syringe.

-

Reagent Addition: Stir the mixture at room temperature for 15-30 minutes. Then, add the acyl chloride (1.0 equivalent) dropwise as a solution in the same anhydrous solvent.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | Cs₂CO₃ | Toluene | 110 | 85-95 | [7] |

| 4-Methoxyphenyl-boronic acid | PdCl₂(dppf) (2) | K₂CO₃ | Dioxane | 90 | 92 | [9] |